FGFR1 Kinase Inhibition: 4-Methoxy Derivatives Achieve Sub-Micromolar Potency
In a focused library of 23 4-methoxythieno[2,3-d]pyrimidine derivatives, 9 compounds demonstrated direct inhibition of FGFR1 kinase with IC50 values spanning 0.9 to 5.6 µM [1]. This contrasts with the parent unsubstituted thieno[2,3-d]pyrimidine scaffold, which lacks intrinsic kinase inhibitory activity and serves only as an inert core. The 4-methoxy group was shown via molecular docking to occupy a hydrophobic pocket adjacent to the ATP-binding site, contributing to the observed activity [1].
| Evidence Dimension | FGFR1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Derivatives of 4-methoxythieno[2,3-d]pyrimidine: 0.9–5.6 µM (9/23 compounds active) |
| Comparator Or Baseline | Unsubstituted thieno[2,3-d]pyrimidine: no reported activity; PD173074 (reference FGFR1 inhibitor): ~0.05 µM |
| Quantified Difference | Derivatives achieve FGFR1 inhibition not present in the unsubstituted core scaffold |
| Conditions | In vitro kinase assay using γ-32P ATP; Autodock 4.2.6 molecular docking |
Why This Matters
The 4-methoxy group is essential for conferring FGFR1 inhibitory activity to the thieno[2,3-d]pyrimidine core, validating this specific building block over unsubstituted analogs for kinase-focused medicinal chemistry.
- [1] I. M. Kotey et al., "Identification of 4‐methoxythieno[2,3‐d]pyrimidines as FGFR1 Inhibitors," Biopolymers and Cell, Vol. 35, No. 2, pp. 152-162, 2019. DOI: 10.7124/bc.00099E. View Source
